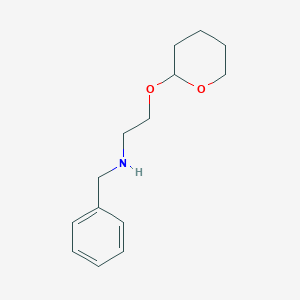

2-(Benzylaminoethoxy)tetrahydropyran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzylaminoethoxy)tetrahydropyran is a chemical compound with the molecular formula C14H21NO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2-(Benzylaminoethoxy)tetrahydropyran can be achieved from 3,4-Dihydro-2H-pyran and N-Benzylethanolamine .Molecular Structure Analysis

The molecular structure of 2-(Benzylaminoethoxy)tetrahydropyran consists of a tetrahydropyran ring with a benzylaminoethoxy group attached .Chemical Reactions Analysis

Tetrahydropyrans are commonly used as protecting groups in organic synthesis . They are derived from the reaction of alcohols and 3,4-dihydropyran . More detailed information about the chemical reactions involving 2-(Benzylaminoethoxy)tetrahydropyran can be found in the relevant scientific literature .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity of Derivatives : A study by Szüčová et al. (2009) synthesized and characterized 33 derivatives of 6-benzylamino-9-tetrahydropyran-2-ylpurine and 9-tetrahydrofuran-2-ylpurine. These compounds were tested for cytokinin activity in plant micropropagation, and two derivatives were selected for studying their perception by cytokinin receptors. The study also assessed the cytotoxicity of these compounds against human cell lines and their pH stability in water solutions (Szüčová et al., 2009).

Chemoenzymatic Synthesis for Nucleic Acid Chemistry : Rodríguez-Pérez et al. (2010) developed a synthetic strategy for preparing tetrahydropyranyl, 4-methoxy-tetrahydropyranyl, and tetrahydrofuranyl ethers of 2'-deoxynucleosides. These are useful as building blocks in nucleic acid chemistry. The study highlights an enzymatic benzoylation technique for protecting the 5'-hydroxy group of nucleosides (Rodríguez-Pérez et al., 2010).

Novel Tetrahydrofuranylation and Tetrahydropyranylation of Alcohols : Choi et al. (1995) described the preparation of tetra-n-butylammonium peroxydisulfate, a useful source of the tetra-n-butylammonium sulfate radical. This compound was used to react with alcohols containing functional groups to yield 2-tetrahydrofuranyl- or 2-tetrahydropyranyl-ether under nearly neutral conditions (Choi et al., 1995).

Prins Cyclization for Synthesis of Tetrahydropyrans : Štekrová et al. (2015) investigated the synthesis of compounds with a tetrahydropyran framework using Prins cyclization. They employed different zeolites and mesoporous materials as catalysts, achieving high conversion and selectivity towards products with tetrahydropyran structure (Štekrová et al., 2015).

Catalytic Reaction Development Inspired by Pyranone Natural Products : McDonald and Scheidt (2015) explored new methods for synthesizing highly functionalized, chiral pyran molecules inspired by natural products containing tetrahydropyrans. They developed a Lewis acid-mediated Prins reaction for this purpose (McDonald & Scheidt, 2015).

Synthesis of Monoterpenoid Dioxinols with Analgesic Activity : Štekrová et al. (2017) synthesized benzodioxinols, which show promising analgesic activity. They used a two-step approach involving Prins cyclization followed by ring-rearrangement to synthesize these compounds (Štekrová et al., 2017).

Eigenschaften

IUPAC Name |

N-benzyl-2-(oxan-2-yloxy)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-6-13(7-3-1)12-15-9-11-17-14-8-4-5-10-16-14/h1-3,6-7,14-15H,4-5,8-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUJCVDCOIEXHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylaminoethoxy)tetrahydropyran | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)

![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)